molecular formula C40H77NO8 B1245812 N-PALMITOYL CEREBROSIDE

N-PALMITOYL CEREBROSIDE

Cat. No.: B1245812
M. Wt: 700 g/mol
InChI Key: VJLLLMIZEJJZTE-DKZZKAIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-PALMITOYL CEREBROSIDE is a complex sphingolipid compound. Sphingolipids are a class of lipids that play crucial roles in cellular processes, including cell signaling and structural integrity of cell membranes. This particular compound is characterized by the presence of a hexadecanoyl group attached to a beta-D-galactosylsphingosine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PALMITOYL CEREBROSIDE typically involves the acylation of beta-D-galactosylsphingosine with hexadecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-PALMITOYL CEREBROSIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to introduce new groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-PALMITOYL CEREBROSIDE has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study sphingolipid chemistry and to develop new synthetic methodologies.

    Biology: The compound is studied for its role in cell signaling and membrane structure. It is also used in research on sphingolipid metabolism and its implications in diseases.

    Medicine: Research focuses on its potential therapeutic applications, including its role in neurodegenerative diseases and cancer.

    Industry: It is used in the development of cosmetics and skincare products due to its potential benefits for skin health.

Mechanism of Action

The mechanism of action of N-PALMITOYL CEREBROSIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with sphingolipid receptors and enzymes involved in sphingolipid metabolism.

    Pathways Involved: The compound is involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. It also plays a role in the formation and maintenance of the lipid bilayer in cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-hexadecanoyl-L-homoserine lactone: Another sphingolipid with a similar structure but different biological activities.

    N-hexadecanoyl-sphingosine: Lacks the galactosyl group, leading to different properties and functions.

Uniqueness

N-PALMITOYL CEREBROSIDE is unique due to the presence of the beta-D-galactosyl group, which imparts specific biological activities and interactions. This makes it distinct from other sphingolipids and highlights its importance in research and potential therapeutic applications.

Properties

Molecular Formula

C40H77NO8

Molecular Weight

700 g/mol

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide

InChI

InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33-,34+,35+,37-,38-,39+,40+/m0/s1

InChI Key

VJLLLMIZEJJZTE-DKZZKAIRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O

Synonyms

C16-GalCer
N-palmitoyl galactosyl-C18-sphingosine
N-palmitoylgalactosylsphingosine
N-palmitoylpsychosine
NPGS
NPoGS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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